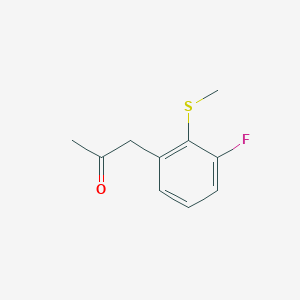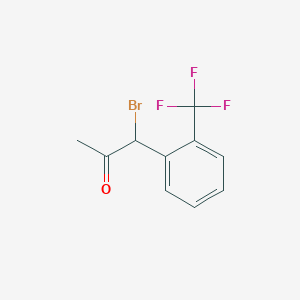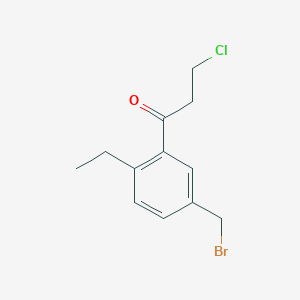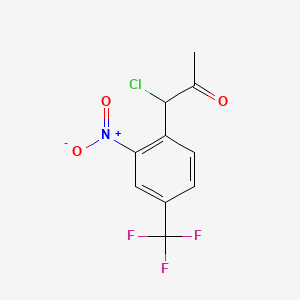
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFOS This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(3-fluoro-2-(methylthio)phenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Products like 3-(3-fluoro-2-(methylthio)phenyl)propan-2-amine, 3-(3-fluoro-2-(methylthio)phenyl)propan-2-thiol, or 3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol.
Oxidation: Products like 1-Bromo-3-(3-fluoro-2-(methylsulfinyl)phenyl)propan-2-one or 1-Bromo-3-(3-fluoro-2-(methylsulfonyl)phenyl)propan-2-one.
Reduction: Products like 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol.
Applications De Recherche Scientifique
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. In oxidation reactions, the methylthio group undergoes transformation to sulfoxide or sulfone, altering the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Bromo-3-(3-fluoro-2-(methylsulfinyl)phenyl)propan-2-one: Contains a sulfoxide group instead of a methylthio group.
1-Bromo-3-(3-fluoro-2-(methylsulfonyl)phenyl)propan-2-one: Contains a sulfone group instead of a methylthio group.
Uniqueness
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both bromine and fluorine atoms, along with the methylthio group, allows for diverse chemical transformations and the synthesis of novel compounds with tailored properties.
Propriétés
Formule moléculaire |
C10H10BrFOS |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
1-bromo-3-(3-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrFOS/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6H2,1H3 |
Clé InChI |
CSECTJPEMNEODJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=C1F)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)





